

SYBR Green I qPCR for Gene Expression Analysis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique for the sensitive and specific quantification of nucleic acids.[1] When combined with reverse transcription (RT-qPCR), it allows for the accurate measurement of gene expression levels.[1] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA (dsDNA), providing a simple and cost-effective method for real-time monitoring of DNA amplification.[2][3] The fluorescence intensity is directly proportional to the amount of dsDNA present, enabling the quantification of the target gene.[2] This document provides a detailed protocol for gene expression analysis using SYBR Green I qPCR, including experimental design, reaction setup, data analysis, and troubleshooting.

Principle of SYBR Green I qPCR

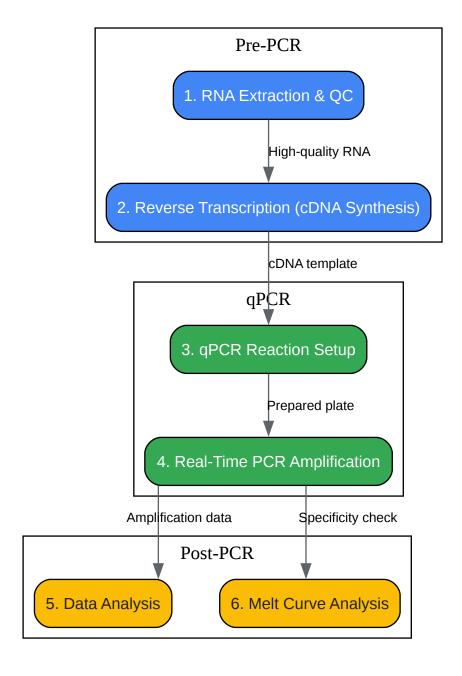
SYBR Green I dye exhibits minimal fluorescence when free in solution but shows a significant increase in fluorescence upon binding to the minor groove of dsDNA.[3] During the extension phase of each PCR cycle, as new DNA strands are synthesized, the amount of dsDNA increases, leading to a proportional increase in SYBR Green I fluorescence.[3] A qPCR instrument measures this fluorescence in real-time, allowing for the quantification of the amplified product.



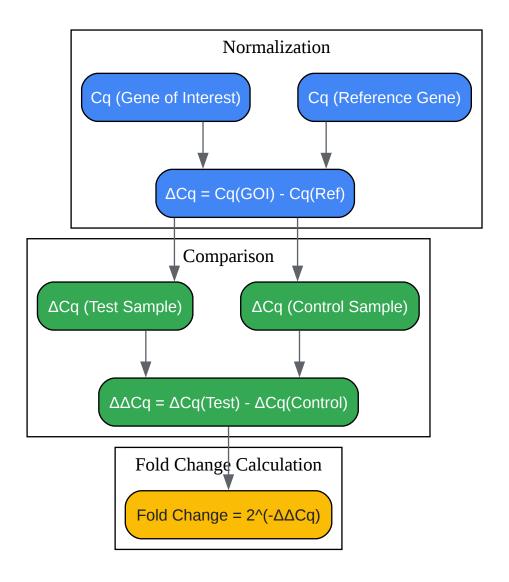
Experimental Workflow

The following diagram outlines the major steps involved in a typical SYBR Green I qPCR experiment for gene expression analysis.









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References

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